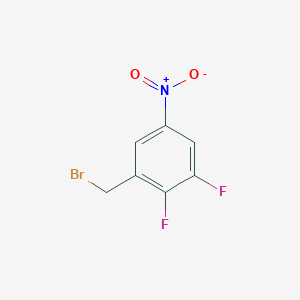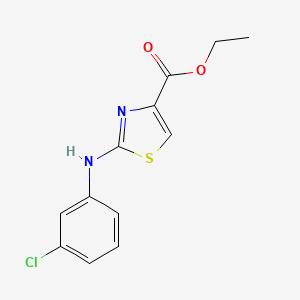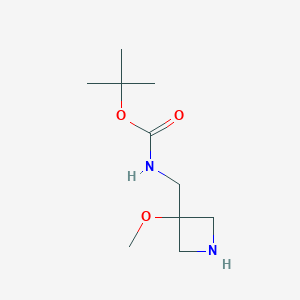
3-(Boc-aminomethyl)-3-methoxyazetidine
概要
説明
Boc-protected compounds are widely used in organic synthesis, particularly in the field of peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. The primary role of the Boc group is to prevent unwanted reactions from occurring at the amine during a chemical synthesis .
Synthesis Analysis
The synthesis of Boc-protected compounds can be challenging due to the reactivity of the Boc-anhydride reagent . The Boc group can be introduced to the molecule through a reaction with Boc2O (di-tert-butyl dicarbonate) in the presence of a base .Molecular Structure Analysis
The molecular structure of a Boc-protected compound typically includes the Boc group attached to an amine. For example, in the case of 3-(Boc-aminomethyl)piperidine, the molecular formula is C11H22N2O2 .Chemical Reactions Analysis
Boc-protected compounds can undergo a variety of reactions. One common reaction is the removal of the Boc group, which can be achieved under acidic conditions . Additionally, Boc-protected compounds can participate in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds can vary widely depending on the specific compound. For example, 3-(Boc-aminomethyl)piperidine has a molecular weight of 214.305 Da .科学的研究の応用
Peptide Synthesis
3-(Boc-aminomethyl)-3-methoxyazetidine: is a valuable building block in peptide synthesis. It is used to introduce side-chain functionalities and branching points in peptides, which can lead to the development of new therapeutic peptides with enhanced biological activity and stability .
Protein Structure and Function Modulation
This compound can influence protein structure and function by being incorporated into peptides that mimic parts of proteins. This application is crucial for understanding protein interactions and for designing inhibitors that can modulate protein function .
Enzyme Activity Regulation
Researchers use 3-(Boc-aminomethyl)-3-methoxyazetidine to study enzyme-substrate interactions. By incorporating it into substrates or inhibitors, scientists can observe changes in enzyme activity, which is essential for drug development .
Hormone Activity Studies
In hormone research, this compound helps in synthesizing analogs of hormones or hormone receptors. These analogs can be used to study hormone binding and activity, providing insights into endocrine system disorders .
Development of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of peptides3-(Boc-aminomethyl)-3-methoxyazetidine is used to create these compounds, which have potential as therapeutic agents due to their stability and bioavailability .
Synthesis of Organic Compounds
Beyond peptides and proteins, this versatile compound is also employed in the synthesis of a wide range of organic compounds, including nucleotides, carbohydrates, and lipids. Its reactivity makes it a useful tool in organic chemistry .
作用機序
Target of Action
It’s known that boc-protected amines play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. The Boc group in the compound provides protection for the amine function during reactions . In the context of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s gi absorption is low, and it is a substrate for p-gp, a protein that pumps foreign substances out of cells . It’s also an inhibitor for several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
The compound’s interaction with its targets likely leads to changes in the targets’ structure or function .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
The use of Boc-protected compounds in organic synthesis continues to be a vibrant area of research. Future directions may include the development of more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as their application in the synthesis of increasingly complex molecules .
特性
IUPAC Name |
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSGIXOZUMWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-3-methoxyazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



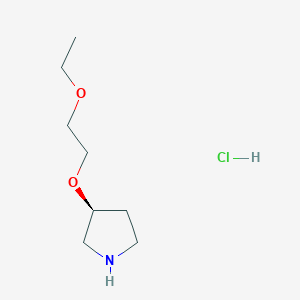

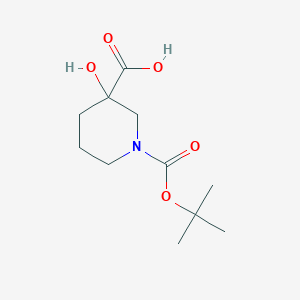



![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)
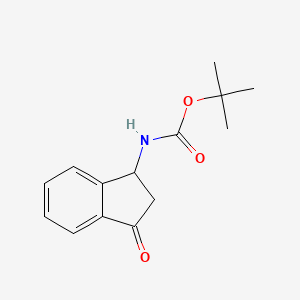
![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
